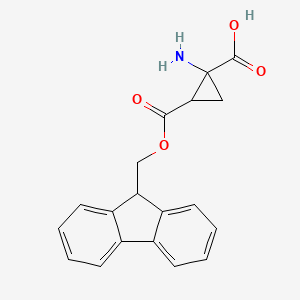
Fmoc-1-Aminocyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-1-Aminocyclopropane-1-carboxylic acid: is a derivative of 1-aminocyclopropanecarboxylic acid, which is a non-proteinogenic amino acid. This compound is widely used in peptide synthesis due to its ability to introduce conformational constraints into peptides, thereby enhancing their stability and biological activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Alkylation of Glycine Equivalents: This method involves the alkylation of glycine equivalents with 1,2-electrophiles.
Intramolecular Cyclization: This approach uses γ-substituted amino acid derivatives to form the cyclopropane ring.
Alkene Cyclopropanation: This method involves the cyclopropanation of alkenes using diazo compounds, ylides, and carbene intermediates.
Industrial Production Methods: : The industrial production of Fmoc-1-Aminocyclopropane-1-carboxylic acid typically involves large-scale synthesis using the aforementioned methods, with optimization for yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Strong nucleophiles like sodium hydride and potassium tert-butoxide are often employed.
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various carboxylic acid derivatives, while reduction can produce amines and alcohols .
Applications De Recherche Scientifique
Chemistry: : Fmoc-1-Aminocyclopropane-1-carboxylic acid is extensively used in solid-phase peptide synthesis due to its ability to introduce conformational constraints into peptides .
Biology: : In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms .
Medicine: : In medicinal chemistry, this compound is used to develop peptidomimetics and other therapeutic agents .
Industry: : The compound is also used in the agrochemical industry as a precursor for the synthesis of plant growth regulators .
Mécanisme D'action
Molecular Targets and Pathways: : Fmoc-1-Aminocyclopropane-1-carboxylic acid exerts its effects by interacting with specific enzymes and proteins involved in peptide synthesis. The Fmoc group protects the amino group during peptide bond formation, allowing for the sequential addition of amino acids .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Aminocyclopropane-1-carboxylic acid: A precursor of the plant hormone ethylene.
Fmoc-GABA-OH: Used in peptide synthesis for introducing gamma-aminobutyric acid residues.
Fmoc-Ala-OH: Used for introducing alanine residues in peptides.
Uniqueness: : Fmoc-1-Aminocyclopropane-1-carboxylic acid is unique due to its ability to introduce conformational constraints into peptides, enhancing their stability and biological activity .
Propriétés
Formule moléculaire |
C19H17NO4 |
|---|---|
Poids moléculaire |
323.3 g/mol |
Nom IUPAC |
1-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C19H17NO4/c20-19(18(22)23)9-16(19)17(21)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10,20H2,(H,22,23) |
Clé InChI |
UOOVYTTYBFNPLU-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1(C(=O)O)N)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















